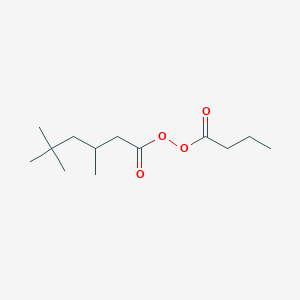
6-Phenylnicotinoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Phenylnicotinoyl chloride is an organic compound with the molecular formula C12H8ClNO It is a derivative of nicotinic acid, where the carboxyl group is converted to an acyl chloride group, and a phenyl group is attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Phenylnicotinoyl chloride can be synthesized through the reaction of 6-phenylnicotinic acid with thionyl chloride (SOCl2). The reaction typically involves refluxing the acid with thionyl chloride, which converts the carboxyl group into an acyl chloride group. The reaction conditions usually include:
Reflux temperature: Around 80-85°C
Reaction time: Several hours, typically 4-6 hours
Solvent: Often performed in an inert solvent like dichloromethane (CH2Cl2) to facilitate the reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring efficient mixing and heat transfer, and implementing safety measures to handle thionyl chloride, which is a hazardous reagent.
Chemical Reactions Analysis
Types of Reactions: 6-Phenylnicotinoyl chloride primarily undergoes nucleophilic substitution reactions due to the presence of the acyl chloride group. Some common reactions include:
Nucleophilic Aromatic Substitution (SNAr): The acyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Hydrolysis: In the presence of water, this compound can hydrolyze to form 6-phenylnicotinic acid and hydrochloric acid.
Common Reagents and Conditions:
Amines: React with this compound to form amides, typically under mild conditions.
Alcohols: React to form esters, often requiring a base such as pyridine to neutralize the hydrochloric acid formed.
Water: Hydrolysis reaction, usually carried out at room temperature or slightly elevated temperatures.
Major Products:
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
6-Phenylnicotinic Acid: Formed from hydrolysis.
Scientific Research Applications
6-Phenylnicotinoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-phenylnicotinoyl chloride is primarily based on its reactivity as an acyl chloride. It can react with nucleophiles to form covalent bonds, making it useful in the synthesis of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product. For example, in drug development, the resulting amides or esters may interact with biological targets such as enzymes or receptors.
Comparison with Similar Compounds
Nicotinoyl Chloride: Similar structure but without the phenyl group. Less steric hindrance and different reactivity.
Benzoyl Chloride: Contains a benzene ring instead of a pyridine ring. Different electronic properties and reactivity.
Phenylacetyl Chloride: Contains a phenyl group attached to an acetyl chloride. Different reactivity due to the absence of the pyridine ring.
Uniqueness: 6-Phenylnicotinoyl chloride is unique due to the presence of both a phenyl group and a pyridine ring, which influence its reactivity and potential applications. The combination of these structural features makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
6-phenylpyridine-3-carbonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO/c13-12(15)10-6-7-11(14-8-10)9-4-2-1-3-5-9/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISXWEXCQEVPRQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C=C2)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80620588 |
Source


|
| Record name | 6-Phenylpyridine-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80620588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.65 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
257876-10-1 |
Source


|
| Record name | 6-Phenylpyridine-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80620588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(1-Azabicyclo[2.2.2]octan-3-ylidene)propan-2-one](/img/structure/B12571217.png)
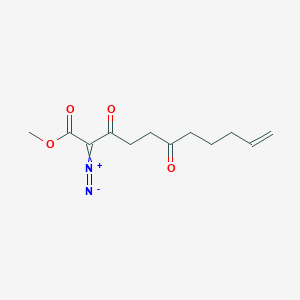

![1-[(4-Methylphenyl)methyl]-1-phenylpiperidin-1-ium bromide](/img/structure/B12571242.png)
![4-{(E)-[4-(octadecylamino)phenyl]diazenyl}benzoic acid](/img/structure/B12571249.png)
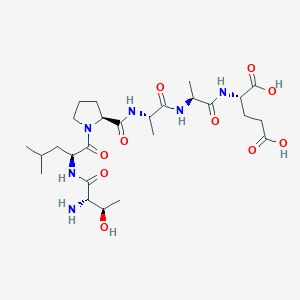
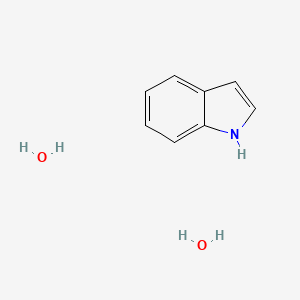
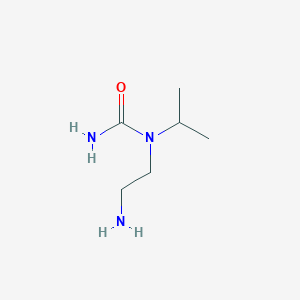

![Phosphonic acid, [4-[(2-hydroxyphenyl)sulfinyl]butyl]-](/img/structure/B12571283.png)
![1-Octadecyl-3-{[3-(phenylsulfanyl)phenyl]sulfanyl}benzene](/img/structure/B12571288.png)
![Silane, trimethyl[[1-[(phenylmethyl)thio]ethenyl]oxy]-](/img/structure/B12571292.png)
